molecular formula C11H16O4 B12708830 Propane-1,3-diyl cyclohexane-1,2-dicarboxylate CAS No. 97552-47-1

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate

Cat. No.: B12708830
CAS No.: 97552-47-1
M. Wt: 212.24 g/mol
InChI Key: ALIKYTIVBISXPO-UHFFFAOYSA-N
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Description

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It is known for its unique structure, which includes a propane-1,3-diyl group attached to a cyclohexane ring with two carboxylate groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-1,3-diyl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with propane-1,3-diol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propane-1,3-diyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,3-diyl diacrylate: Similar in structure but contains acrylate groups instead of carboxylate groups.

    Cyclohexane-1,2-dicarboxylic anhydride: A precursor in the synthesis of propane-1,3-diyl cyclohexane-1,2-dicarboxylate.

    Propane-1,3-diyl cyclohexane-1,2-diol: A reduced form of the compound.

Properties

CAS No.

97552-47-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4,5,7a,8,9,10,11,11a-octahydro-3H-benzo[g][1,5]dioxonine-1,7-dione

InChI

InChI=1S/C11H16O4/c12-10-8-4-1-2-5-9(8)11(13)15-7-3-6-14-10/h8-9H,1-7H2

InChI Key

ALIKYTIVBISXPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)OCCCOC2=O

Origin of Product

United States

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